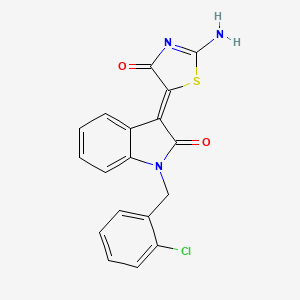![molecular formula C29H17N3O5 B5140415 4-[4-(7-nitro-9-oxo-9H-fluoren-2-yl)-5-phenyl-1H-imidazol-2-yl]benzoic acid](/img/structure/B5140415.png)
4-[4-(7-nitro-9-oxo-9H-fluoren-2-yl)-5-phenyl-1H-imidazol-2-yl]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[4-(7-nitro-9-oxo-9H-fluoren-2-yl)-5-phenyl-1H-imidazol-2-yl]benzoic acid, commonly known as NBD-Cl, is a fluorescent reagent that is widely used in scientific research. It is a highly sensitive and selective probe that has been used for a variety of applications, including protein labeling, enzyme assays, and DNA sequencing.
Wirkmechanismus
The mechanism of action of NBD-Cl is based on its ability to react with primary amines. The reaction results in the formation of a covalent bond between the probe and the target molecule. The resulting complex is highly fluorescent, and the fluorescence properties of the complex can be used to study the properties and behavior of the target molecule.
Biochemical and Physiological Effects:
NBD-Cl has no known biochemical or physiological effects. It is a non-toxic probe that is widely used in scientific research. However, it is important to note that the use of NBD-Cl should be done with caution and under appropriate safety guidelines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of NBD-Cl is its high sensitivity and selectivity. It is a highly specific probe that can be used to study a variety of biological systems. Additionally, NBD-Cl is relatively easy to use and can be incorporated into a variety of experimental protocols.
One limitation of NBD-Cl is its sensitivity to pH and temperature. The fluorescence properties of the probe can be affected by changes in pH and temperature, which can lead to inaccurate results. Additionally, the use of NBD-Cl requires specialized equipment and expertise, which can limit its use in some research settings.
Zukünftige Richtungen
There are several future directions for the use of NBD-Cl in scientific research. One area of interest is the development of new applications for the probe, such as the study of protein-protein interactions and the detection of small molecules. Additionally, there is interest in the development of new fluorescent probes that can be used in conjunction with NBD-Cl to study complex biological systems. Finally, there is interest in the development of new synthesis methods for NBD-Cl that can improve its yield and purity.
Synthesemethoden
NBD-Cl can be synthesized by the reaction of 4-chloro-7-nitrobenzofurazan (NBD-Cl2) with 4-amino-3-phenyl-1H-imidazole in the presence of a base. The resulting product is then reacted with 4-carboxybenzaldehyde to yield NBD-Cl. The synthesis method is relatively simple and straightforward, and the yield of the product is high.
Wissenschaftliche Forschungsanwendungen
NBD-Cl has been widely used in scientific research as a fluorescent probe. It is commonly used for protein labeling, enzyme assays, and DNA sequencing. It can also be used for the detection of reactive oxygen species and the measurement of intracellular pH. NBD-Cl is a highly sensitive and selective probe, and its fluorescence properties make it an ideal tool for the study of biological systems.
Eigenschaften
IUPAC Name |
4-[4-(7-nitro-9-oxofluoren-2-yl)-5-phenyl-1H-imidazol-2-yl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H17N3O5/c33-27-23-14-19(10-12-21(23)22-13-11-20(32(36)37)15-24(22)27)26-25(16-4-2-1-3-5-16)30-28(31-26)17-6-8-18(9-7-17)29(34)35/h1-15H,(H,30,31)(H,34,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRKUZGQURXMNSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=C(C=C3)C(=O)O)C4=CC5=C(C=C4)C6=C(C5=O)C=C(C=C6)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H17N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{2-[2-(5-isopropyl-2-methylphenoxy)ethoxy]ethyl}-4-methylpiperidine](/img/structure/B5140332.png)

![potassium {2-hydroxy-3-[2-(4-morpholinyl)ethoxy]propyl}methylsulfamate](/img/structure/B5140340.png)

![N-(1-{1-[3-(methylthio)propanoyl]-4-piperidinyl}-1H-pyrazol-5-yl)-4-phenylbutanamide](/img/structure/B5140361.png)

![1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-[3-(1,3-thiazol-4-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B5140385.png)

![4-formyl-2-methoxyphenyl 3-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]acrylate](/img/structure/B5140394.png)
![N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]-6-(2-isoxazolidinyl)nicotinamide](/img/structure/B5140395.png)

![N-benzyl-2-nitro-4-[(3-nitrophenyl)sulfonyl]aniline](/img/structure/B5140407.png)

